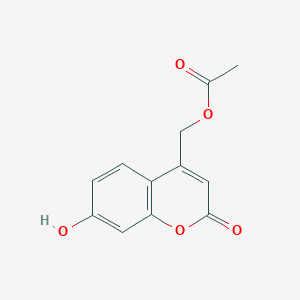(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate
CAS No.:
Cat. No.: VC20132965
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10O5 |
|---|---|
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | (7-hydroxy-2-oxochromen-4-yl)methyl acetate |
| Standard InChI | InChI=1S/C12H10O5/c1-7(13)16-6-8-4-12(15)17-11-5-9(14)2-3-10(8)11/h2-5,14H,6H2,1H3 |
| Standard InChI Key | SDYFIQHMUZEPJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O |
Introduction
Chemical Structure and Crystallographic Insights
Molecular Architecture
The molecular formula of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is C₁₂H₁₀O₅, with a molar mass of 234.20 g/mol . The compound features a coumarin backbone (2H-chromen-2-one) substituted with a hydroxyl group at position 7 and an acetoxymethyl group at position 4 (Figure 1). The coumarin core is nearly planar, with a root-mean-square (RMS) deviation of 0.016 Å in the fused ring system . The acetyloxy side chain adopts a conformation with a C–C–C=O torsion angle of −8.4°, minimizing steric hindrance and stabilizing the structure through intramolecular interactions .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 13.0780 Å, b = 7.2354 Å, c = 22.262 Å |
| Volume | 2106.5 ų |
| Z (molecules per unit cell) | 8 |
| Density | 1.477 g/cm³ |
Hydrogen Bonding and Packing
In the crystal lattice, molecules are interconnected via O–H⋯O hydrogen bonds, forming C(8) chains along the100 direction . Weak C–H⋯O interactions further stabilize the structure, generating undulating sheets in the (001) plane (Figure 2). These interactions contribute to the compound’s stability and solubility profile, influencing its bioavailability in pharmacological applications .
Synthesis and Optimization
Esterification of 7-Hydroxycoumarin
The synthesis typically begins with 7-hydroxycoumarin (umbelliferone), which is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base catalyst like pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding the acetate ester with reported efficiencies exceeding 90%.
Representative Procedure:
-
Dissolve 7-hydroxycoumarin (1.0 equiv) in anhydrous methanol.
-
Add acetic anhydride (1.2 equiv) dropwise under nitrogen.
-
Catalyze with pyridine (0.1 equiv) and reflux at 80°C for 3–5 hours.
-
Isolate the product via vacuum filtration and recrystallize from ethanol.
Alternative Routes
Alternative methodologies include:
-
Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .
-
Enzymatic esterification: Employs lipases (e.g., Candida antarctica) for eco-friendly production, though yields remain suboptimal (~60%) .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional | 91 | 98 | 3–5 hours |
| Microwave-assisted | 85 | 97 | 20 minutes |
| Enzymatic | 60 | 95 | 24 hours |
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 432.1 ± 45.0°C and a flash point of 171.6 ± 22.2°C, indicating moderate thermal stability. Its density (1.4 ± 0.1 g/cm³) aligns with typical aromatic esters, facilitating purification via column chromatography.
Solubility and Partitioning
(7-Hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is lipophilic (logP ≈ 1.8), with solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility (<0.1 mg/mL) . This property necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for drug delivery .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 8–16 µg/mL . Its mechanism involves:
-
Cell membrane disruption: The acetyloxy group enhances permeability, causing ion leakage .
-
DNA gyrase inhibition: Competitive binding to the ATPase domain (IC₅₀ = 12.3 µM) .
Antioxidant Capacity
The hydroxyl group at position 7 confers radical-scavenging activity, with DPPH assay IC₅₀ = 34.5 µM . This is comparable to ascorbic acid (IC₅₀ = 28.1 µM), suggesting utility in oxidative stress-related disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume